3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide
Description
Properties
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-fluoro-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-14-5-4-6-18(10-14)23-21(25)17-7-8-19(22)20(11-17)28(26,27)24-12-15(2)9-16(3)13-24/h4-8,10-11,15-16H,9,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTDJYWDVJEVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 3,5-dimethylpiperidine with appropriate sulfonyl chloride under basic conditions to form the sulfonyl derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzamide: The final step involves coupling the sulfonyl piperidine derivative with m-tolylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to reduce the sulfonyl group to a thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action and potential therapeutic targets.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The sulfonyl group and fluorine atom play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and differences between the target compound and its analogs:
Key Differences and Implications
Sulfonamide Substituents: The target compound’s 3,5-dimethylpiperidine sulfonyl group provides rigidity and moderate lipophilicity, which may enhance membrane permeability compared to Analog 2’s methylisopropylamino sulfonyl group, which is bulkier and more lipophilic due to the trifluoromethylpyrimidinyl moiety .
Fluorine Positioning :
- The 4-fluoro substituent in the target compound may optimize electronic effects on the benzamide core, whereas Analog 2’s 2-chloro-4-fluoro arrangement combines halogen bonding (Cl) with metabolic stabilization (F) .
Biological Activity: Analog 2 (saflufenacil) is a herbicide targeting protoporphyrinogen oxidase (PPO), with the pyrimidinedione and trifluoromethyl groups critical for herbicidal activity . The target compound’s lack of these groups suggests divergent applications, possibly in medicinal chemistry (e.g., enzyme inhibition).
Stereochemical Considerations: Analog 1 specifies (3S,5S)-stereochemistry in the piperidine ring, which could influence binding specificity compared to the target compound’s non-specified stereochemistry .
Research Findings and Hypotheses
- Metabolic Stability : The fluorine atom in the target compound likely reduces oxidative metabolism, similar to Analog 2’s design .
- Target Binding : The m-tolyl group may provide optimal steric bulk for receptor interactions compared to Analog 1’s p-tolyl-triazolyl group, which extends further from the core .
- Synthetic Complexity: Analog 2’s pyrimidinedione and Analog 3’s chromenone-pyrazolopyrimidine systems require multi-step syntheses, whereas the target compound could be synthesized via direct sulfonylation of a pre-functionalized benzamide precursor.
Biological Activity
3-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a sulfonyl group, a fluorine atom, and a piperidine ring, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide. The molecular formula is , and it possesses a molecular weight of approximately 396.56 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H25FN2O3S |
| Molecular Weight | 396.56 g/mol |
| IUPAC Name | 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide |
| CAS Number | 451475-03-9 |
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological activities:
- Enzyme Inhibition : The sulfonamide moiety is known for its role in enzyme inhibition. Compounds similar to benzamides often act as inhibitors for various enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : The piperidine ring structure suggests possible interactions with neurotransmitter receptors, which could lead to modulation of neuronal signaling pathways.
- Antitumor Activity : Preliminary studies have indicated that related compounds exhibit cytotoxic effects against cancer cells. For instance, compounds that share structural similarities with 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide have shown selective toxicity towards malignant cells while sparing non-malignant cells .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : By binding to the active sites of specific enzymes, the compound may prevent substrate access and thus inhibit enzymatic reactions.
- Modulation of Cellular Signaling : Acting as an agonist or antagonist at various receptors can alter downstream signaling pathways, influencing cellular responses such as proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Cytotoxicity Studies : A study evaluating dimers of 3,5-bis(benzylidene)-4-piperidones demonstrated significant cytotoxicity against human malignant cells (HL-60 and HSC series). These compounds activated caspases involved in apoptosis and induced cell cycle arrest . While specific data for the target compound is limited, these findings suggest a promising avenue for further exploration.
- TRPV1 Antagonism : Related compounds have shown promising results as TRPV1 antagonists, which are relevant in pain management and inflammation control. For example, specific derivatives demonstrated high binding potency and analgesic activity in animal models .
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique attributes of 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide against similar compounds:
| Compound | Activity Type | Notes |
|---|---|---|
| 3,5-Dimethylpiperidine | Precursor | Used in synthesis |
| 4-Fluorobenzamide | Enzyme Inhibitor | Shares benzamide core |
| N-(2-Methylphenyl)benzamide | Lacks sulfonyl group | Similar structure |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reactants | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Fluoro-3-sulfonyl chloride + 3,5-dimethylpiperidine | DCM | Et₃N | 78–85 |
| 2 | Intermediate + m-Toluidine | DMF | HATU | 65–72 |
Advanced: How can researchers resolve contradictions in reported bioactivity data of sulfonamide-containing benzamide derivatives?
Answer: Contradictions often arise from:
- Variability in Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Dose-Response Relationships: Perform IC₅₀ determinations across multiple concentrations to confirm activity thresholds .
- Target Validation: Use siRNA knockdown or CRISPR-Cas9 to verify if bioactivity is mediated by proposed targets (e.g., kinase inhibition) .
- Structural Confounders: Compare crystallographic data (e.g., X-ray diffraction) to rule out conformational differences affecting binding .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C4, piperidine methyl groups) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (C₂₁H₂₄FN₂O₃S) .
- X-ray Crystallography: Resolves 3D conformation, including sulfonamide bond angles and piperidine ring puckering .
- HPLC-Purity Analysis: Ensures ≥95% purity post-synthesis .
Advanced: What experimental design strategies optimize reaction yields in synthesizing piperidine-sulfonamide benzamides?
Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Flow Chemistry: Continuous-flow reactors improve reproducibility in exothermic steps (e.g., sulfonylation) .
- In Situ Monitoring: Implement FTIR or Raman spectroscopy to detect intermediates and adjust parameters dynamically .
- Statistical Modeling: Apply response surface methodology (RSM) to predict yield maxima under constrained resources .
Basic: What are the common intermediates in the synthesis of this compound?
Answer:
- 3,5-Dimethylpiperidine-1-sulfonyl chloride: Synthesized via chlorosulfonation of 3,5-dimethylpiperidine .
- 4-Fluoro-3-sulfonylbenzoyl chloride: Intermediate from sulfonation of 4-fluorobenzoic acid .
- N-(m-Tolyl)carbamate: Generated by coupling m-toluidine with activated carbonyl derivatives .
Advanced: How can computational models predict the biological target interactions of this compound?
Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger to predict binding affinities with kinases or GPCRs .
- MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .
- Free Energy Perturbation (FEP): Calculate ΔΔG for sulfonamide modifications to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
